N-(2,4-dimethylphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
N-(2,4-Dimethylphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a thieno[3,2-d]pyrimidine derivative featuring a thioacetamide bridge and two aryl substituents: a 2,4-dimethylphenyl group and a 3-(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) group is electron-withdrawing, enhancing thermal stability and influencing lipophilicity, while the dimethylphenyl moiety contributes to steric effects and solubility .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N3O2S2/c1-13-6-7-17(14(2)10-13)27-19(30)12-33-22-28-18-8-9-32-20(18)21(31)29(22)16-5-3-4-15(11-16)23(24,25)26/h3-7,10-11H,8-9,12H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMNMVFDINOKTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC(=C4)C(F)(F)F)SCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on available research findings.
Chemical Structure and Synthesis
The compound is characterized by a unique combination of a dimethylphenyl moiety and a tetrahydrothieno-pyrimidine core. Its molecular formula is . The synthesis typically involves multi-step reactions, including the formation of the thieno-pyrimidine structure followed by the introduction of the thioacetamide group.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- In vitro studies : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Mechanism of Action : The compound may interact with specific molecular targets like protein kinases or transcription factors involved in cell cycle regulation. This interaction can lead to modulation of signaling pathways that promote apoptosis in cancer cells.
Antimicrobial Activity
The compound's thieno-pyrimidine core is associated with antimicrobial properties. Research has demonstrated that derivatives of this structure can inhibit the growth of various microorganisms:
- Bacterial Inhibition : Some studies have reported effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Fungal Activity : Similar compounds have also been evaluated for antifungal activity against Candida albicans, showing promising results in inhibiting fungal growth.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
| Structural Feature | Effect on Activity |
|---|---|
| Trifluoromethyl group | Enhances lipophilicity and cellular uptake |
| Dimethylphenyl group | Improves binding affinity to target proteins |
| Thieno-pyrimidine core | Essential for anticancer and antimicrobial effects |
Case Studies
- Anticancer Efficacy : A study reported that a derivative similar to this compound exhibited IC50 values in the low micromolar range against MCF-7 cells. The study utilized flow cytometry to confirm apoptosis induction.
- Antimicrobial Testing : In another investigation, derivatives were tested using disk diffusion methods against Candida albicans and Staphylococcus aureus. Results indicated zones of inhibition comparable to established antibiotics.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Table 1: Key Properties of Thieno[3,2-d]Pyrimidine Derivatives
Key Observations :
- Melting Points: Derivatives with halogen substituents (e.g., 2e, 4-chlorophenyl) exhibit higher melting points (>300°C) due to increased molecular symmetry and intermolecular halogen bonding , whereas non-halogenated analogs (e.g., 2,3-dichlorophenyl derivative) melt at lower temperatures (~230°C) .
- Spectral Features : The trifluoromethyl group in the target compound is expected to cause distinct ¹³C NMR signals (δ ~110–120 ppm) compared to chloro (δ ~40–60 ppm) or methyl (δ ~20–25 ppm) groups . Aromatic protons in dimethylphenyl groups typically resonate at δ 6.5–7.5, overlapping with other aryl substituents .
Structural and Functional Divergence
- Electron-Withdrawing vs.
- Solubility and Bioavailability : The trifluoromethyl group improves lipid solubility, whereas polar substituents (e.g., -Cl in ) may enhance aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
